cis-Bicyclo[3.3.0]octan-2-one
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Overview
Description
Rel-(3aR,6aR)-hexahydropentalen-1(2H)-one is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its hexahydropentalene core, which is a bicyclic structure consisting of fused cyclopentane rings. The stereochemistry of the compound is defined by the (3aR,6aR) configuration, indicating the specific spatial arrangement of the atoms within the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,6aR)-hexahydropentalen-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of Rel-(3aR,6aR)-hexahydropentalen-1(2H)-one may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring high yields and consistent product quality. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,6aR)-hexahydropentalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, substituted derivatives
Scientific Research Applications
Rel-(3aR,6aR)-hexahydropentalen-1(2H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s biological activity is explored for potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: In industrial research, the compound is investigated for its potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Rel-(3aR,6aR)-hexahydropentalen-1(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, in medicinal chemistry, the compound’s interaction with cellular targets can lead to the inhibition of enzyme activity or the activation of receptor-mediated pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Rel-(3aR,6aR)-hexahydropentalen-1(2H)-one can be compared with other similar compounds, such as:
Rel-(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole: This compound has a similar bicyclic structure but differs in the presence of an oxygen atom in the ring system.
Rel-(3aR,6aR)-hexahydrocyclopenta[c]pyrrole: Another related compound with a different ring fusion pattern, leading to distinct chemical properties.
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pentalen-1-one |
InChI |
InChI=1S/C8H12O/c9-8-5-4-6-2-1-3-7(6)8/h6-7H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
NZTVVUIIJPWANB-RNFRBKRXSA-N |
Isomeric SMILES |
C1C[C@@H]2CCC(=O)[C@@H]2C1 |
Canonical SMILES |
C1CC2CCC(=O)C2C1 |
Origin of Product |
United States |
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